Beta-alanine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-alanine hydroiodide: It is a white to almost white powder or crystal that is highly soluble in water . This compound is primarily used in research and industrial applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Direct Synthesis: beta-Alanine Hydroiodide can be synthesized by reacting beta-Alanine with hydroiodic acid under controlled conditions.

Industrial Production: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the low water content of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: beta-Alanine Hydroiodide can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.

Reduction: This compound can also participate in reduction reactions, where it is reduced to form beta-Alanine and iodide ions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Oxidized beta-Alanine derivatives.

Reduction: beta-Alanine and iodide ions.

Substitution: Various beta-Alanine derivatives with different functional groups.

Applications De Recherche Scientifique

Ergogenic Effects in Sports Performance

Beta-alanine is primarily recognized for its role in enhancing athletic performance through the elevation of muscle carnosine levels. Carnosine acts as a buffer for hydrogen ions (H⁺) produced during high-intensity exercise, thereby delaying fatigue and improving endurance.

Key Findings:

- A meta-analysis indicated that beta-alanine supplementation significantly improves exercise performance, especially in high-intensity activities lasting from 0.5 to 10 minutes .

- Studies have shown that subjects supplementing with beta-alanine experienced notable increases in total work done and time to exhaustion compared to placebo groups .

Case Study:

In a study involving elite cyclists, participants who supplemented with beta-alanine showed an increase in peak power output by 11.4% following an eight-week intervention compared to their baseline performance . This demonstrates the compound's potential to enhance performance metrics in competitive sports.

Biochemical Roles

Beta-alanine serves as a precursor to carnosine, which is synthesized within muscle cells. The increased concentration of carnosine due to beta-alanine supplementation helps maintain acid-base balance during intense exercise.

Mechanism of Action:

- Beta-alanine supplementation leads to increased muscle carnosine levels, which enhances the muscle's buffering capacity against acidosis during strenuous activities .

- The synthesis of carnosine is influenced by individual variability; some individuals may reach peak muscle carnosine levels sooner than others after supplementation .

Therapeutic Potential

Beyond athletic performance enhancement, beta-alanine hydroiodide may have therapeutic applications due to its biochemical properties.

Potential Applications:

- Neurological Health: Carnosine has been studied for its neuroprotective effects, potentially benefiting conditions related to oxidative stress and aging .

- Chronic Fatigue Syndromes: The buffering capacity of carnosine may help alleviate symptoms associated with chronic fatigue by improving muscle function and reducing fatigue during exertion.

Safety and Side Effects

While beta-alanine is generally considered safe for consumption, it can cause paraesthesia (tingling sensation) at higher doses. Long-term effects and interactions with other supplements remain under-researched .

Data Tables

Mécanisme D'action

Molecular Targets and Pathways

- beta-Alanine Hydroiodide acts by interacting with various molecular targets, including enzymes and receptors.

- It is known to influence the synthesis of carnosine, a dipeptide with antioxidant properties, by providing beta-Alanine as a substrate.

- The compound may also affect neurotransmitter systems by acting as a false transmitter, replacing gamma-aminobutyric acid in certain pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

beta-Alanine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

beta-Alanine Nitrate: Contains a nitrate ion and exhibits different reactivity and applications.

beta-Alanine Sulfate: Contains a sulfate ion and is used in different industrial applications.

Uniqueness

- beta-Alanine Hydroiodide is unique due to its low water content, which enhances its stability and reactivity in various applications.

- The presence of the iodide ion imparts distinct chemical properties, making it suitable for specific research and industrial uses .

Activité Biologique

Beta-alanine hydroiodide is a compound derived from beta-alanine, a non-essential amino acid known for its role in the synthesis of carnosine, which acts as an intracellular buffer. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on exercise performance, and potential toxicity.

Chemical Structure and Properties

This compound is a salt formed from beta-alanine and hydroiodic acid. Its chemical structure allows it to participate in various biochemical reactions, particularly in muscle metabolism where it contributes to carnosine synthesis.

Metabolic Pathways

Beta-alanine is primarily metabolized into carnosine within muscle cells. Carnosine functions to buffer lactic acid produced during high-intensity exercise, thus delaying muscle fatigue. The conversion of beta-alanine to carnosine is dependent on the availability of L-histidine and is a rate-limiting step in carnosine synthesis .

Table 1: Metabolic Pathways of Beta-Alanine

| Pathway | Description |

|---|---|

| Carnosine Synthesis | Beta-alanine + L-histidine → Carnosine (buffering agent) |

| Transamination | Beta-alanine + Pyruvate → Malonate-semialdehyde + L-alanine |

| Coenzyme A Synthesis | Beta-alanine → Pantothenic acid → Coenzyme A |

Exercise Performance Enhancement

Research indicates that beta-alanine supplementation can significantly improve high-intensity exercise performance by increasing muscle carnosine levels. A meta-analysis demonstrated that beta-alanine improved exercise outcomes by approximately 2.85% across various studies .

Case Study: In a study involving 25 subjects over 24 weeks, participants who supplemented with 6.4 g/day of beta-alanine showed significant increases in muscle carnosine content and improved time to exhaustion during high-intensity workouts .

Cellular Effects

In vitro studies have shown that beta-alanine can suppress aerobic glycolysis and oxidative metabolism in cells without affecting cell viability. This suppression leads to reduced total metabolic rates and decreased cell migration and proliferation, indicating potential anti-cancer properties .

Toxicity and Side Effects

While beta-alanine is generally considered safe, excessive intake can lead to hyper-beta-alaninemia, characterized by elevated plasma levels of beta-alanine. Symptoms may include neurotoxicity, hypotonia, and respiratory distress due to oxidative stress affecting mitochondrial function .

Research Findings: In animal models, excessive beta-alanine exposure resulted in impaired mitochondrial energy metabolism and cardiac dysfunction, highlighting the need for careful dosage considerations .

Propriétés

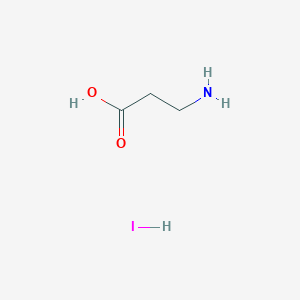

IUPAC Name |

3-aminopropanoic acid;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKAQFUGWUAPJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096495-59-7 |

Source

|

| Record name | beta-Alanine Hydroiodide (Low water content) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.